

# Ethyl 2-chloro-4-methyloxazole-5-carboxylate chemical properties

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## Compound of Interest

Compound Name: Ethyl 2-chloro-4-methyloxazole-5-carboxylate

Cat. No.: B1338036

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## Technical Guide: Ethyl 2-chloro-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**. This guide provides calculated properties and extrapolates information from closely related analogs to offer a comprehensive overview. All data derived from analogs is clearly indicated.

## Core Chemical Properties

**Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is a halogenated heterocyclic compound. Its core structure consists of an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This core is substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of the chloro substituent and the ester functional group makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and other bioactive molecules.

## Physicochemical Data

Quantitative data for the target compound and its close analogs are summarized below for comparative analysis.

Property	Value (Predicted/Calculated for Target Compound)	Value (Analog Compound)	Analog Compound Name
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>3</sub>	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub> S	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Molecular Weight	189.60 g/mol	205.66 g/mol	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Melting Point	Not available	~32-34 °C	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Boiling Point	Not available	~244-245 °C	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Density	Not available	1.328 g/cm <sup>3</sup> (Predicted)	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Solubility	Not available	Soluble in ethanol, acetone, DMSO	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]

## Spectral Data

No specific spectral data has been published for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**. The following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Peaks and Signals
$^1\text{H}$ NMR	- Ethyl group signals: a triplet around 1.2-1.4 ppm ( $\text{CH}_3$ ) and a quartet around 4.2-4.4 ppm ( $\text{CH}_2$ ). - Methyl group signal: a singlet around 2.3-2.5 ppm.
$^{13}\text{C}$ NMR	- Carbonyl carbon of the ester around 160-165 ppm. - Oxazole ring carbons between 120-160 ppm. - Ethyl group carbons: ~14 ppm ( $\text{CH}_3$ ) and ~61 ppm ( $\text{CH}_2$ ). - Methyl group carbon around 10-15 ppm.
IR Spectroscopy	- Strong $\text{C}=\text{O}$ stretch from the ester at ~1720-1740 $\text{cm}^{-1}$ . - $\text{C}-\text{O}$ stretches from the ester and oxazole ring in the 1000-1300 $\text{cm}^{-1}$ region. - $\text{C}-\text{Cl}$ stretch around 600-800 $\text{cm}^{-1}$ . - $\text{C}-\text{H}$ stretches from alkyl groups just below 3000 $\text{cm}^{-1}$ .
Mass Spectrometry	- Molecular ion peak ( $\text{M}^+$ ) at $m/z$ 189 and 191 in an approximate 3:1 ratio due to the chlorine isotopes ( $^{35}\text{Cl}$ and $^{37}\text{Cl}$ ). - Fragmentation patterns likely showing loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ), the entire ester group ( $-\text{COOCH}_2\text{CH}_3$ ), and potentially the chloro group.

## Experimental Protocols

### Proposed Synthesis

A potential synthetic route for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** can be adapted from the known synthesis of 4-methyloxazole-5-carboxylic esters. This proposed method involves the reaction of an appropriate starting material with a chlorinating agent, followed by esterification. A more direct, though unconfirmed, approach could involve the cyclization of ethyl 2-chloro-2-(chloroimino)acetate with the enolate of ethyl acetoacetate.

A plausible, though not experimentally verified, synthesis is outlined below, based on a patented method for similar oxazoles.

Reaction: Reaction of ethyl  $\alpha$ -chloroacetoacetate with a suitable nitrogen source and subsequent chlorination. A more direct, though hypothetical, route could involve the cyclization of a chlorinated precursor.

Protocol:

- Preparation of Ethyl 4-methyloxazole-5-carboxylate: Ethyl  $\alpha$ -chloroacetoacetate is reacted with an excess of formamide (2-10 molar equivalents).
- The reaction mixture is heated to a temperature between 120-150°C for 2 to 12 hours.
- Upon completion, the mixture is cooled, and the product is extracted using an organic solvent such as benzene or ether.
- The organic extracts are washed with an aqueous potassium carbonate solution and then with brine.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ethyl 4-methyloxazole-5-carboxylate.
- Chlorination: The resulting Ethyl 4-methyloxazole-5-carboxylate would then be chlorinated at the 2-position. This could potentially be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) in an appropriate solvent. The specific conditions for this chlorination step would require experimental optimization.

## Characterization Workflow

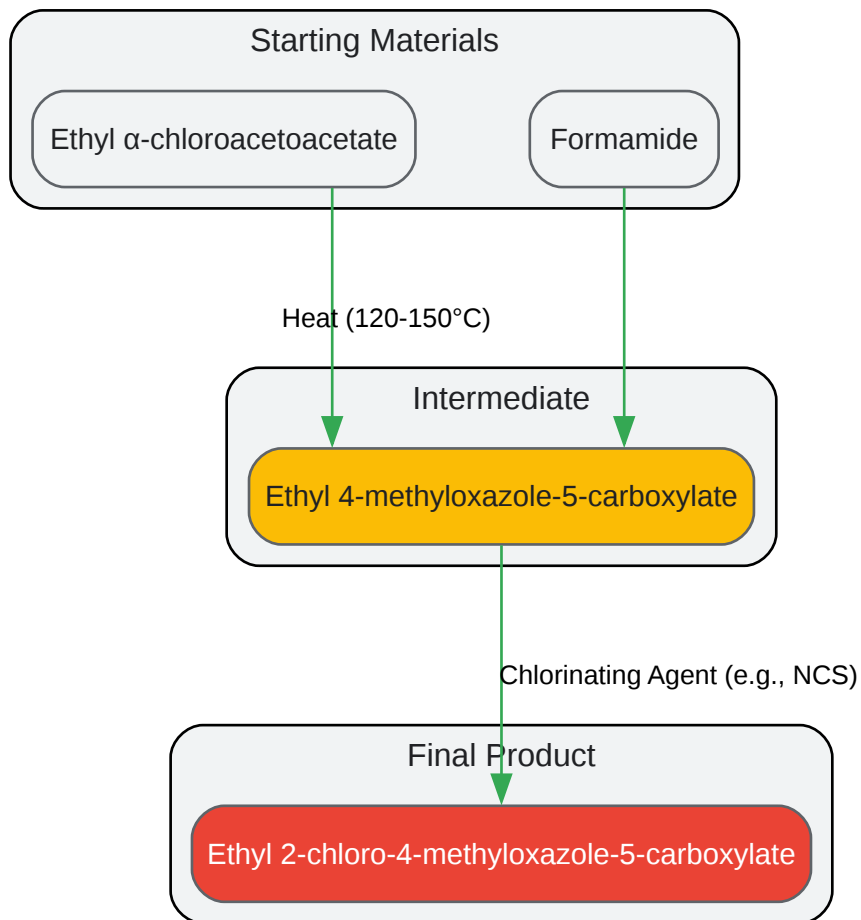
The identity and purity of the synthesized **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** would be confirmed through a standard analytical workflow:

- Purification: The crude product is purified using column chromatography or distillation.
- Structural Elucidation: The purified compound is analyzed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its molecular structure.
- Functional Group Analysis: Infrared (IR) spectroscopy is used to verify the presence of key functional groups, such as the ester carbonyl.

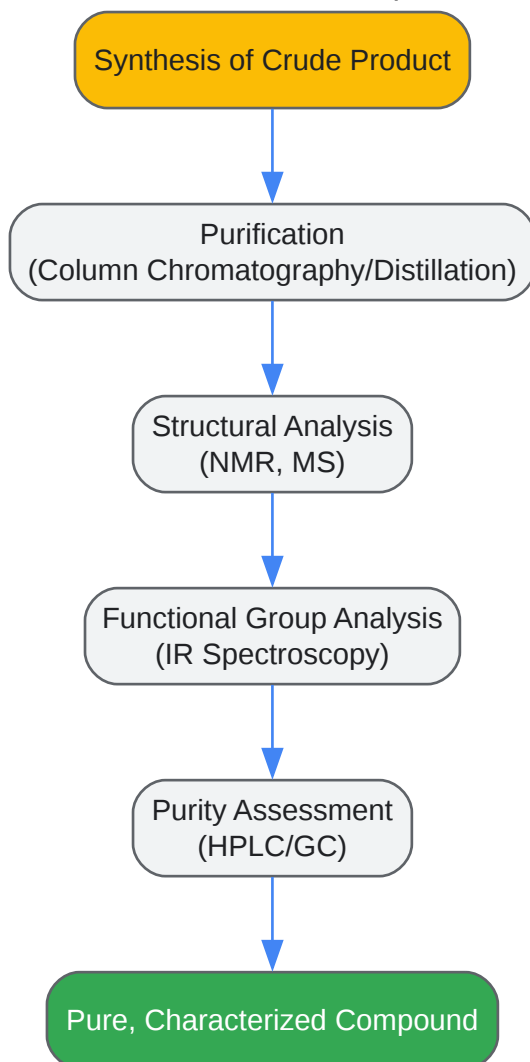
- Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

## Mandatory Visualizations

## Proposed Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate



## General Experimental Workflow for Compound Characterization



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## References

- 1. chembk.com [chembk.com]

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